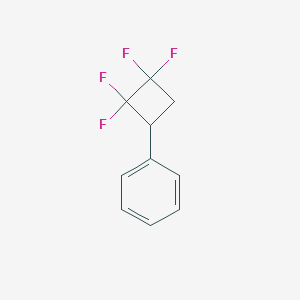

(2,2,3,3-Tetrafluorocyclobutyl)benzene

Description

Significance of Fluorine Incorporation in Organic Molecules for Academic Research

The presence of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. ucla.edu This has led to the widespread use of fluorination in the development of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com

Fluorine is the most electronegative element, and its incorporation into an organic molecule exerts strong electronic effects. asianpubs.org The carbon-fluorine (C-F) bond is highly polarized and is the strongest single bond to carbon, contributing to the high thermal and metabolic stability of fluorinated compounds. ucla.edu This electron-withdrawing nature can significantly influence the acidity and basicity of nearby functional groups. asianpubs.org

From a steric perspective, fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.2 Å). youtube.com This allows fluorine to act as a bioisostere of a hydrogen atom in some contexts, but the cumulative steric demand of multiple fluorine atoms, such as in a tetrafluoro-substituted group, can be substantial. For instance, a trifluoromethyl group is considered to have a steric footprint comparable to an ethyl group. youtube.com

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Dissociation Energy (C-X, kcal/mol) | ~99 | ~109 |

The strong electron-withdrawing effect of fluorine can profoundly modulate the reactivity of a molecule. By withdrawing electron density, fluorine can deactivate aromatic rings towards electrophilic substitution, making such reactions more challenging. researchgate.net Conversely, this electronic pull can enhance the reactivity of other parts of the molecule or stabilize certain transition states. The stability of the C-F bond often renders it unreactive, allowing chemists to perform transformations on other parts of the molecule without affecting the fluorinated moiety. However, under specific enzymatic or chemical conditions, C-F bond cleavage can occur.

Prominence of Cyclobutane (B1203170) Scaffolds in Contemporary Chemical Synthesis and Design

Cyclobutane derivatives are increasingly utilized as versatile building blocks in organic synthesis. researchgate.net Their unique structural and electronic properties offer opportunities for creating complex molecular architectures.

Four-membered rings like cyclobutane are characterized by significant ring strain. Unlike the planar depiction often used in two-dimensional drawings, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. This puckering, however, slightly decreases the internal bond angles from 90° to about 88°, thereby increasing the angle strain. The C-C bond lengths in cyclobutane are also slightly elongated compared to those in alkanes.

| Property | Value |

|---|---|

| C-C-C Bond Angle | ~88° |

| Total Ring Strain (kcal/mol) | ~26.4 |

| Conformation | Puckered (Butterfly) |

The total strain energy of cyclobutane is approximately 110 kJ/mol (26.4 kcal/mol). This inherent strain makes cyclobutane rings susceptible to ring-opening reactions under various conditions, which can be a synthetically useful feature. The puckered conformation of cyclobutane is not static; the ring undergoes a rapid interconversion between equivalent puckered forms, with one carbon atom flipping from one side of the plane defined by the other three to the other.

Overview of (2,2,3,3-Tetrafluorocyclobutyl)benzene as a Model Compound and Synthetic Target

While extensive academic studies focusing solely on this compound as a "model compound" are not prevalent in the literature, its structure suggests its potential utility in several research areas. The compound combines a stable, electron-withdrawing perfluorinated alkyl group with an aromatic ring. This makes it a potentially valuable substrate for studying the electronic effects of such groups on the reactivity and spectroscopic properties of the benzene (B151609) ring.

As a synthetic target, the synthesis of this compound and its derivatives would likely involve the [2+2] cycloaddition of tetrafluoroethylene (B6358150) with styrene (B11656) or a related derivative. The resulting molecule can then serve as a building block for more complex structures. The tetrafluorocyclobutyl moiety can introduce unique conformational constraints and a lipophilic, metabolically stable group into a larger molecule, which are desirable features in medicinal chemistry and materials science. Its structural rigidity and the presence of the fluorinated group could be exploited to control the spatial arrangement of substituents in the design of new bioactive compounds or functional materials.

Historical Context of Fluorinated Cyclobutylarenes

The exploration of organofluorine chemistry dates back to the 19th century, with significant acceleration during World War II driven by the need for chemically inert materials. americanelements.com The synthesis of aromatic compounds bearing fluorinated side chains was first reported by Swarts in 1898. americanelements.com However, the specific subclass of fluorinated cyclobutylarenes, which features a benzene ring attached to a fluorinated four-membered carbocycle, emerged much later as synthetic methodologies became more sophisticated.

The development of methods for the synthesis of fluorinated cyclobutanes has been a key enabler for the exploration of fluorinated cyclobutylarenes. Early methods often involved challenging reactions with elemental fluorine, which were difficult to control. americanelements.com The advent of modern fluorinating agents and cycloaddition reactions has provided more accessible routes to these structures. While a detailed historical timeline for the synthesis of this compound itself is not extensively documented in readily available literature, the study of fluorinated cyclobutanes as building blocks in medicinal and materials science has paved the way for the investigation of their arylated derivatives. chemrxiv.orgresearchgate.net The synthesis of related structures, such as 1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene, indicates the exploration of this chemical space by researchers. americanelements.com

Rationale for Dedicated Academic Investigation

The academic interest in this compound and related structures stems from the predictable yet profound impact of fluorine substitution on molecular properties, which is of significant interest in drug discovery and materials science.

Physicochemical Property Modulation: The introduction of multiple fluorine atoms onto the cyclobutane ring dramatically alters the electronic properties of the entire molecule. The high electronegativity of fluorine leads to strong carbon-fluorine bonds and can create significant local dipoles. In the case of the 2,2,3,3-tetrafluorocyclobutyl group, the geminal difluoro groups create a highly polarized aliphatic ring. This polarization can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions with biological targets. chemrxiv.orgresearchgate.net For instance, fluorination can lower the pKa of nearby acidic protons and alter the lipophilicity (LogP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). chemrxiv.org

Metabolic Stability: A common strategy in medicinal chemistry is to introduce fluorine atoms at metabolically labile positions to block oxidation by cytochrome P450 enzymes. The tetrafluorinated cyclobutyl moiety is expected to be exceptionally resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.

Conformational Constraint: The cyclobutane ring itself provides a degree of conformational rigidity compared to a flexible alkyl chain. This can be advantageous in drug design for locking a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target. The substitution pattern of the phenyl group on the fluorinated cyclobutane ring can also influence the preferred spatial arrangement of the aromatic ring.

Bioisosteric Replacement: The tetrafluorocyclobutyl group can be considered a bioisostere for other chemical groups. Its unique combination of steric bulk and electronic properties may allow it to mimic other functionalities while offering improved physicochemical and pharmacokinetic profiles. The study of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutanes has revealed significantly lowered lipophilicity compared to their trans-isomers, highlighting the nuanced effects of stereochemistry in this class of compounds. nih.gov

Due to the challenges in directly obtaining experimental data for this compound, the following tables provide representative data for closely related and structurally relevant compounds to illustrate the types of properties and spectral data that are central to the investigation of fluorinated arenes.

Table 1: Representative Physicochemical Properties of Related Fluorinated Benzene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| 1,2,3,4-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | 95 |

| (Trifluoromethyl)benzene | C₇H₅F₃ | 146.11 | 102 |

Table 2: Representative Spectroscopic Data for a Related Fluorinated Aromatic Compound

| Compound Name | 1H NMR (CDCl₃, δ, ppm) | 13C NMR (CDCl₃, δ, ppm) | Mass Spectrometry (m/z) |

|---|

This table provides representative spectroscopic data for a related fluorinated aromatic compound to illustrate the analytical techniques used in the characterization of such molecules. Specific data for this compound is not currently available in public spectral databases.

Structure

3D Structure

Properties

IUPAC Name |

(2,2,3,3-tetrafluorocyclobutyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMKZLVAVCVTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of the 2,2,3,3 Tetrafluorocyclobutyl Benzene Core

Reactions Involving the Tetrafluorocyclobutyl Ring System

The tetrafluorocyclobutyl moiety, while generally stable, can undergo specific transformations that allow for the modification of the (2,2,3,3-Tetrafluorocyclobutyl)benzene core structure. These reactions primarily involve the manipulation of the cyclobutane (B1203170) ring itself, offering pathways to novel fluorinated compounds.

While direct functionalization of the highly fluorinated cyclobutane ring is challenging due to the strength of the C-F and C-C bonds, transformations of substituents attached to the ring are plausible. Research in the broader field of fluorinated cyclobutanes indicates that functional groups appended to the ring can undergo standard organic transformations, provided the reaction conditions are compatible with the fluorinated core. For instance, if a hydroxyl group were present on the cyclobutane ring, it could potentially be converted to other functional groups through oxidation, reduction, or substitution reactions. organic-chemistry.orgorganic-chemistry.orgyoutube.com The specific reactivity would depend on the nature of the functional group and the reagents employed.

Ring-opening reactions of cyclobutane derivatives can be induced under various conditions, including thermal, photochemical, or catalytic activation. In the context of fluorinated cyclobutanes, these reactions can be a powerful tool for the synthesis of complex acyclic fluorinated molecules. For example, the ring-opening of dithieno[2,3-b:3',2'-d]thiophene derivatives has been achieved using organolithium reagents, demonstrating the cleavage of thiophene (B33073) rings. beilstein-journals.org While specific studies on the ring-opening of this compound are not prevalent, analogous reactions in similar strained ring systems suggest that nucleophilic attack could potentially lead to ring cleavage. researchgate.netmdpi.com The regioselectivity of such an opening would be influenced by the electronic effects of the phenyl group and the fluorine atoms.

Cycloaddition reactions directly involving the saturated tetrafluorocyclobutyl ring are generally not feasible due to the lack of π-bonds. However, if unsaturation were introduced into the ring, for instance through an elimination reaction to form a cyclobutene, then cycloaddition reactions would become a viable pathway for further functionalization. mdpi.comrsc.org For example, [3+2] cycloaddition reactions are known to occur with fluorinated alkenes, leading to the formation of five-membered heterocyclic rings. nih.govresearchgate.net The presence of fluorine atoms can significantly influence the regioselectivity and stereoselectivity of these reactions.

Reactivity of the Benzene (B151609) Ring in this compound

The benzene ring in this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions. The tetrafluorocyclobutyl substituent plays a crucial role in directing the outcome of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.orgmsu.edubyjus.com The rate and regioselectivity of EAS are significantly influenced by the nature of the substituent already present on the benzene ring. libretexts.orgstudymind.co.uk

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. pressbooks.publeah4sci.comwikipedia.org Activating groups increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups decrease the reaction rate and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.orgyoutube.com

The (2,2,3,3-Tetrafluorocyclobutyl) group is considered to be an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density of the benzene ring, making it less nucleophilic and thus deactivating it towards electrophilic attack. youtube.com Consequently, electrophilic substitution on this compound is expected to be slower than on benzene itself.

As an electron-withdrawing, deactivating group, the (2,2,3,3-Tetrafluorocyclobutyl) substituent is predicted to be a meta-director . This directing effect can be rationalized by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction. minia.edu.egmasterorganicchemistry.com When the electrophile attacks at the ortho or para position, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly attached to the electron-withdrawing tetrafluorocyclobutyl group, which is a destabilizing interaction. In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a more stable intermediate.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2,2,3,3-Tetrafluorocyclobutyl)-3-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 3-(2,2,3,3-Tetrafluorocyclobutyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-(2,2,3,3-Tetrafluorocyclobutyl)phenyl)ethan-1-one |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgyoutube.com Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly those positioned ortho and para to the leaving group. nih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

This compound itself, lacking a suitable leaving group, would not undergo SNAr. However, if a leaving group (such as a halogen) were present on the benzene ring, the electron-withdrawing nature of the tetrafluorocyclobutyl group would influence the feasibility and outcome of an SNAr reaction.

If the tetrafluorocyclobutyl group is positioned ortho or para to a leaving group, it would activate the ring towards nucleophilic attack. Its electron-withdrawing inductive effect would help to stabilize the negative charge of the Meisenheimer complex. Conversely, if the tetrafluorocyclobutyl group is meta to the leaving group, its stabilizing effect would be significantly diminished, and the reaction would be much less favorable.

| Isomer | Reactivity towards SNAr | Reason |

|---|---|---|

| ortho-(2,2,3,3-Tetrafluorocyclobutyl)halobenzene | Activated | Electron-withdrawing group is ortho to the leaving group, stabilizing the Meisenheimer complex. |

| meta-(2,2,3,3-Tetrafluorocyclobutyl)halobenzene | Not significantly activated | Electron-withdrawing group is meta to the leaving group, offering minimal stabilization to the Meisenheimer complex. |

| para-(2,2,3,3-Tetrafluorocyclobutyl)halobenzene | Activated | Electron-withdrawing group is para to the leaving group, stabilizing the Meisenheimer complex. |

Hydrogenation and Other Reduction Reactions of the Aromatic Ring

The reduction of the phenyl group in this compound can be achieved through several synthetic methodologies, primarily catalytic hydrogenation and dissolving metal reductions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from established principles for substituted arenes.

Catalytic Hydrogenation: The aromatic ring of this compound is resistant to hydrogenation under conditions that typically reduce alkenes. rsc.org Reduction of the benzene ring to a cyclohexane (B81311) ring requires more forceful conditions, such as high pressures of hydrogen gas and elevated temperatures, in the presence of active metal catalysts like platinum, palladium, rhodium, or nickel. rsc.orgnih.gov For instance, rhodium-on-carbon or platinum-based catalysts are effective for converting substituted benzenes into their corresponding cyclohexanes. rsc.org A notable development in the hydrogenation of fluoroarenes is the use of rhodium–cyclic (alkyl)(amino)carbene (CAAC) catalysts, which can achieve direct, scalable, single-step preparation of all-cis-(multi)fluorinated cycloalkanes from readily available fluorinated arenes. researchgate.net This methodology suggests that hydrogenation of this compound would likely yield (2,2,3,3-Tetrafluorocyclobutyl)cyclohexane. The stereochemistry of the product would be influenced by the catalyst and conditions employed.

Birch Reduction: The Birch reduction offers a method for the partial reduction of the aromatic ring, yielding a 1,4-cyclohexadiene (B1204751) derivative. nih.govvirginia.edu This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source. nih.govvirginia.edu The regiochemical outcome of the Birch reduction is governed by the electronic nature of the substituent on the aromatic ring. nih.govresearchgate.net The (2,2,3,3-Tetrafluorocyclobutyl) group is considered an alkyl substituent, which is typically classified as an electron-donating group. For arenes with electron-donating groups, the reduction occurs at the ortho and meta positions, leaving the substituent on a double bond. nih.gov Therefore, the Birch reduction of this compound is expected to produce 1-(2,2,3,3-Tetrafluorocyclobutyl)cyclohexa-1,4-diene.

Table 1: Predicted Products of Aromatic Ring Reduction

| Starting Material | Reaction | Reagents & Conditions | Predicted Major Product |

|---|---|---|---|

| This compound | Catalytic Hydrogenation | H₂, Pt, Pd, Rh, or Ni catalyst, high pressure, high temp. | (2,2,3,3-Tetrafluorocyclobutyl)cyclohexane |

| This compound | Birch Reduction | Na or Li, liquid NH₃, ROH (e.g., EtOH, t-BuOH) | 1-(2,2,3,3-Tetrafluorocyclobutyl)cyclohexa-1,4-diene |

Reactions at the Cyclobutyl-Phenyl Junction

Reactions involving the direct functionalization or cleavage of the C-C bond connecting the fluorinated cyclobutyl ring and the phenyl group represent a significant challenge due to the inherent strength of such bonds. The literature reviewed provides limited specific examples for the this compound core.

Selective Carbon-Carbon Bond Functionalization

The selective functionalization of the carbon-carbon bond at the cyclobutyl-phenyl junction without cleaving the ring is a synthetically complex task. General strategies for C-C bond formation often rely on the activation of adjacent C-H bonds. However, specific methodologies demonstrating the selective functionalization of the benzylic C-C bond in this specific molecule are not well-documented in the reviewed literature.

Cleavage Strategies for Structural Derivatization

Cleavage of the robust bond between the aromatic and the fluorinated aliphatic ring for the purpose of structural derivatization is not a commonly reported transformation. Such a reaction would likely require harsh conditions or specialized catalytic systems designed for C-C bond activation. There is a lack of specific studies detailing successful cleavage strategies for the this compound scaffold in the surveyed scientific literature.

Catalytic Reactions Involving this compound and Analogues

Catalytic methods offer powerful tools for the functionalization of stable molecules like this compound. While direct applications to this specific molecule are sparse, the behavior of analogous structures in transition metal-catalyzed and organocatalytic reactions can provide valuable insights.

Transition Metal Catalysis in C-H Activation and Cross-Coupling

Transition metal-catalyzed C-H activation is a potent strategy for introducing new functional groups onto aromatic rings. researchgate.netchemrxiv.org For fluoroarenes, the fluorine atom is known to promote ortho-C-H metalation. nih.gov However, innovative strategies have been developed to achieve meta-selectivity. For example, using a palladium catalyst with an activated norbornene can trap the initial ortho-palladation intermediate, leading to a relayed, meta-selective C-H arylation. nih.gov Applying this to this compound could potentially allow for functionalization at the meta position of the phenyl ring.

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in C-C bond formation. nih.gov While the C-F bonds on the cyclobutyl ring are generally inert, the phenyl group can be pre-functionalized (e.g., halogenated) to participate in such couplings. More advanced methods involve the direct C-H functionalization followed by coupling. The development of robust ligands like P(t-Bu)₃ has enabled palladium-catalyzed Suzuki reactions of even unactivated aryl chlorides under mild conditions.

Table 2: Potential Catalytic C-H Functionalization

| Substrate | Reaction Type | Catalyst System (Example) | Potential Outcome |

|---|---|---|---|

| This compound | meta-C-H Arylation | Pd catalyst with activated norbornene | Meta-arylated this compound |

| Pre-functionalized this compound (e.g., bromo derivative) | Suzuki Cross-Coupling | Pd/P(t-Bu)₃ | Biaryl derivative |

Photoredox Catalysis in Fluorinated Systems

The application of photoredox catalysis to fluorinated molecules has opened new avenues for selective functionalization under mild conditions. While direct studies on the photoredox-catalyzed reactions of this compound are not extensively documented, the principles of photoredox catalysis allow for well-founded postulations regarding its reactivity. The presence of the electron-withdrawing tetrafluorocyclobutyl group is expected to significantly influence the reactivity of both the aromatic ring and the benzylic C-H bonds.

Visible-light photoredox catalysis provides a powerful tool for the activation of small molecules and has been instrumental in the development of new methods for introducing fluorine-containing groups into organic substrates. mdpi.comthieme-connect.de These reactions often proceed via radical intermediates, and the reaction pathways are governed by the redox potentials of the substrates, photocatalysts, and other reagents. acs.org

Reactivity of the Aromatic Ring:

The tetrafluorocyclobutyl substituent is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. However, in the context of photoredox catalysis, this electronic property can be exploited. For instance, the functionalization of arenes through the generation of radical ions is a common strategy. mdpi.com In the case of this compound, a reductive quenching cycle could potentially lead to the formation of a radical anion, which could then react with a suitable electrophile. Conversely, an oxidative quenching cycle could generate a radical cation, although this is less likely due to the deactivating nature of the substituent.

Research has shown that fluoroalkyl groups can direct the functionalization of aromatic rings. acs.org For example, the photoredox-catalyzed perfluoroalkylation of arenes has been demonstrated using various perfluoroalkyl sources. researchgate.net While this involves the addition of a fluorinated group, the principles can be extended to the functionalization of an already fluorinated aromatic system. The electron-deficient nature of the this compound ring would favor reactions with nucleophilic radicals.

Reactivity of Benzylic C-H Bonds:

The C-H bonds on the cyclobutyl ring that are adjacent to the benzene ring (benzylic positions) are potential sites for functionalization. Photoredox catalysis has been successfully employed for the direct functionalization of benzylic C-H bonds. researchgate.netchemrxiv.orgrsc.orgrsc.org These reactions typically proceed through a hydrogen atom transfer (HAT) mechanism, where a photo-excited catalyst or a relay agent abstracts a hydrogen atom to generate a benzylic radical.

The presence of the fluorine atoms on the cyclobutyl ring is expected to influence the bond dissociation energy (BDE) of the benzylic C-H bonds. While fluorine substitution on the same carbon atom that bears the C-H bond would increase its BDE, the effect of fluorine atoms on adjacent carbons is more complex. However, the generation of a radical at the benzylic position would be stabilized by resonance with the aromatic ring. This benzylic radical could then be trapped by various reagents to introduce new functional groups. For example, methods for the direct photoredox-catalyzed fluorination and alkoxylation of benzylic C-H bonds have been developed. chemrxiv.orgrsc.orgrsc.org

The table below summarizes representative photoredox-catalyzed reactions that could be analogous to the potential functionalization of this compound, illustrating the types of transformations possible on similar structural motifs.

| Reaction Type | Substrate Example | Reagents and Conditions | Product | Key Features |

|---|---|---|---|---|

| Benzylic C-H Fluorination | Ethylbenzene | NFSI, Decatungstate photocatalyst, light | (1-Fluoroethyl)benzene | Direct conversion of a benzylic C-H bond to a C-F bond. rsc.orgrsc.org |

| Benzylic C-H Alkoxylation | Toluene | Alcohol, Photocatalyst (e.g., 9,10-dibromoanthracene), Oxidant (e.g., NFSI), light | Benzyl ether | Formation of C-O bonds at the benzylic position. researchgate.netchemrxiv.org |

| Arene Trifluoromethylation | Benzene | CF3I, Ru(bpy)3Cl2, light | Trifluoromethylbenzene | Introduction of a fluoroalkyl group to an aromatic ring. mdpi.com |

| Benzylic Radical Coupling | Benzyltriphenylphosphonium salt | Photoredox catalyst, light | 1,2-Diphenylethane | Generation and coupling of benzylic radicals. nih.gov |

Mechanistic investigations into these types of reactions often involve the generation of radical intermediates through single-electron transfer (SET) processes with an excited photocatalyst. nih.govacs.org The subsequent reaction pathways, whether involving HAT, radical addition, or coupling, are dictated by the specific reagents and conditions employed. The electron-withdrawing nature of the tetrafluorocyclobutyl group would likely influence the redox potentials of the this compound core, which in turn would affect the feasibility of certain photoredox cycles. ub.eduresearchgate.net

Conformational Analysis and Advanced Spectroscopic Characterization Studies

Conformational Preferences and Dynamics of the Tetrafluorocyclobutyl Ring

The cyclobutane (B1203170) ring is inherently strained and adopts a non-planar, puckered conformation to alleviate torsional strain that would be present in a planar arrangement. The introduction of four fluorine atoms and a bulky phenyl group further complicates its conformational landscape.

The tetrafluorocyclobutyl ring in (2,2,3,3-Tetrafluorocyclobutyl)benzene exists in a dynamic equilibrium between two equivalent puckered, or "butterfly," conformations. This rapid inversion process involves the flipping of the ring through a higher-energy planar transition state. The energy required for this inversion is known as the inversion barrier.

The four fluorine atoms exert a powerful influence on the conformational stability and geometry of the cyclobutyl ring through several mechanisms. The presence of gem-difluoro (CF₂) groups introduces significant stereoelectronic effects. rsc.orgnih.gov These effects can alter the preferred puckering angle and the stability of the resulting conformers.

The high electronegativity of fluorine leads to bond shortening (C-F bonds) and polarization of the C-C bonds within the ring, which in turn affects the ring's geometry. The introduction of gem-difluoro groups is known to impact the conformational preferences in cyclic systems, sometimes leading to the stabilization of conformers that would otherwise be minor. rsc.orgnih.govresearchgate.netdiva-portal.org In this compound, these electronic interactions, combined with the steric demands of the phenyl substituent, dictate the precise dihedral angles of the puckered ring and the rotational barrier around the bond connecting the phenyl and cyclobutyl moieties.

Application of Advanced Spectroscopic Techniques for Structural Elucidation

A combination of advanced spectroscopic methods is essential for the unambiguous characterization of the structure, conformation, and dynamics of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed structural analysis of this molecule, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative. huji.ac.ilnih.govbiophysics.org The fluorine atoms on the cyclobutyl ring are diastereotopic, meaning they are in chemically non-equivalent environments and should give rise to distinct signals. The spectrum would be expected to show complex splitting patterns due to geminal (²JFF) and vicinal (³JFF) fluorine-fluorine couplings. researchgate.netcapes.gov.br Furthermore, long-range couplings to the protons of the phenyl ring (through-space or through-bond) could also be observed, providing insights into the molecule's preferred conformation. nih.gov

¹H NMR: The proton NMR spectrum would feature signals for the aromatic protons of the phenyl group and the single proton on the cyclobutyl ring (the benzylic proton). The chemical shift and multiplicity of the benzylic proton are highly dependent on its environment and its coupling to the adjacent fluorine atoms (³JHF). The aromatic region would show a pattern typical for a monosubstituted benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would confirm the number of unique carbon environments. The carbons of the CF₂ groups would exhibit characteristic shifts and would be split into triplets due to one-bond coupling with the two attached fluorine atoms (¹JCF).

The following table presents hypothetical, yet representative, NMR data based on known chemical shift and coupling constant ranges for similar structures. thermofisher.com

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Proton NMR | 7.20 - 7.40 (Phenyl) | Multiplet (m) |

| ¹H | Proton NMR | ~4.0 (Cyclobutyl-CH) | Multiplet (m, due to H-F coupling) |

| ¹³C | Carbon NMR | 125 - 140 (Phenyl) | Multiple signals |

| ¹³C | Carbon NMR | 110 - 125 (CF₂) | Triplet (t), ¹JCF ≈ 250-300 Hz |

| ¹³C | Carbon NMR | ~45 (Cyclobutyl-CH) | Multiplet (m, due to C-F coupling) |

| ¹⁹F | Fluorine NMR | -100 to -130 (vs. CFCl₃) | Complex multiplets due to F-F and H-F coupling |

Key expected vibrational frequencies include:

C-F Stretching: Strong, characteristic IR absorptions are expected in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands are expected in the 1450-1600 cm⁻¹ region.

Cyclobutane Ring Vibrations: Ring puckering and other skeletal vibrations occur at lower frequencies and can be complex. nih.govias.ac.innih.gov

The table below summarizes the expected characteristic vibrational bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 690 - 770 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern under ionization. For this compound (Molecular Weight ≈ 206.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 206.

The fragmentation pattern of alkylbenzenes is often dominated by cleavage at the benzylic position. core.ac.uk Therefore, significant fragments would likely include:

[C₆H₅]⁺ (m/z = 77): Loss of the tetrafluorocyclobutyl radical. This is often a very stable and prominent ion in the mass spectra of phenyl derivatives.

[M - HF]⁺ (m/z = 186): Loss of a neutral hydrogen fluoride (B91410) molecule.

[C₄H₃F₄]⁺ (m/z = 127): The tetrafluorocyclobutyl cation resulting from the loss of the phenyl radical.

Other fragments resulting from the breakdown of the fluorinated ring, such as loss of CF₂ units. nist.gov

This fragmentation data provides conclusive evidence for the presence of both the phenyl and the tetrafluorocyclobutyl moieties.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 206 | [C₁₀H₈F₄]⁺ | Molecular Ion (M⁺) |

| 127 | [C₄H₃F₄]⁺ | Loss of Phenyl radical (•C₆H₅) |

| 77 | [C₆H₅]⁺ | Loss of Tetrafluorocyclobutyl radical (•C₄H₃F₄) |

| 186 | [C₁₀H₇F₃]⁺ | Loss of neutral HF from M⁺ |

X-ray Crystallography Studies for Solid-State Molecular Architecture

X-ray diffraction studies on various cyclobutane derivatives reveal that the four-membered ring is generally not planar, adopting a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the nature and position of substituents. For 1,2-disubstituted cyclobutanes, both cis and trans isomers have been characterized, showing distinct packing arrangements in the solid state. For instance, the crystal structure of a cis-1,2-disubstituted cyclobutane derivative has been reported, providing details on bond lengths and angles within the puckered ring.

In the case of this compound, the phenyl group is attached to a carbon atom adjacent to the geminal difluoro-substituted carbons. It is anticipated that the cyclobutane ring would exhibit a puckered conformation. The C-C bond lengths within the cyclobutane ring are expected to be in the range of 1.55 to 1.57 Å, which can be slightly elongated compared to a typical alkane C-C bond due to ring strain and substituent effects.

A hypothetical representation of key crystallographic parameters, based on analogous structures, is presented in the table below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| C-C (cyclobutane) Bond Length | 1.55 - 1.57 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (phenyl-cyclobutyl) Bond Length | ~1.51 Å |

| Cyclobutane Ring Conformation | Puckered |

Experimental Determination of Electronic and Steric Effects of Fluorine on Molecular Parameters

Direct experimental determination of the electronic and steric parameters for the (2,2,3,3-Tetrafluorocyclobutyl) group is not extensively documented. However, the influence of this substituent can be understood by examining the well-established principles of physical organic chemistry and by analogy to other fluorinated alkyl groups.

Electronic Effects:

The electronic influence of a substituent on a benzene ring is often quantified using Hammett substituent constants (σ). These constants describe the electron-donating or electron-withdrawing nature of a group through a combination of inductive and resonance effects. The (2,2,3,3-Tetrafluorocyclobutyl) group is expected to be strongly electron-withdrawing. This is primarily due to the powerful inductive effect (-I) of the four highly electronegative fluorine atoms. The fluorine atoms pull electron density away from the cyclobutyl ring, which in turn withdraws electron density from the attached phenyl ring.

Because the fluorinated cyclobutyl group is attached to the benzene ring via a saturated carbon atom, there is no direct resonance interaction (+R or -R effect) with the π-system of the ring. Therefore, the electronic effect is dominated by the inductive component. The electron-withdrawing nature of this group would deactivate the benzene ring towards electrophilic aromatic substitution and would direct incoming electrophiles to the meta position.

While specific Hammett constants for the tetrafluorocyclobutyl group are not available, a comparison can be made with the trifluoromethyl (-CF₃) group, which is a potent electron-withdrawing substituent.

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Primary Electronic Effect |

| -CH₃ | -0.17 | -0.07 | Weakly Electron-Donating (+I) |

| -CF₃ | +0.54 | +0.43 | Strongly Electron-Withdrawing (-I) |

| -(CF₂)₂-Ph (estimated) | > +0.54 | > +0.43 | Very Strongly Electron-Withdrawing (-I) |

Steric Effects:

The steric bulk of a substituent can be quantified using parameters such as the Taft steric parameter (Eₛ). This parameter is derived from the rates of hydrolysis of substituted esters and provides a measure of the steric hindrance a group imposes on a reaction center. A more negative Eₛ value indicates greater steric bulk.

While a specific Taft parameter for the (2,2,3,3-Tetrafluorocyclobutyl) group has not been experimentally determined, it can be compared to other bulky alkyl groups.

| Substituent | Taft Steric Parameter (Eₛ) |

| Methyl (-CH₃) | 0.00 |

| Ethyl (-CH₂CH₃) | -0.07 |

| Isopropyl (-CH(CH₃)₂) | -0.47 |

| tert-Butyl (-C(CH₃)₃) | -1.54 |

| Cyclobutyl | -0.51 |

| (2,2,3,3-Tetrafluorocyclobutyl) (estimated) | < -0.51 |

The steric hindrance of the tetrafluorocyclobutyl group would be expected to be greater than that of a simple cyclobutyl group due to the presence of the fluorine atoms and their influence on bond lengths and angles, leading to a more negative estimated Eₛ value. This steric bulk would influence the conformational preferences of the molecule and could hinder reactions at the ortho positions of the benzene ring.

Computational and Theoretical Investigations of 2,2,3,3 Tetrafluorocyclobutyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bondingnih.govescholarship.org

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. For "(2,2,3,3-Tetrafluorocyclobutyl)benzene," these calculations can elucidate the influence of the highly fluorinated cyclobutyl ring on the aromatic benzene (B151609) moiety.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used in quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. escholarship.org

For a molecule like "this compound," DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G*) to optimize the molecular geometry and calculate electronic properties. These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of the chemical bonds. The strong electron-withdrawing nature of the fluorine atoms is expected to significantly influence the electronic properties of the benzene ring.

Computational methods can predict the precise geometry of "this compound." The analysis of bond lengths, bond angles, and dihedral angles is crucial for understanding the molecule's three-dimensional structure.

Below is a table of predicted geometric parameters for "this compound" based on typical values from related structures calculated using DFT methods.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-C (benzene) | ~1.39 Å |

| Bond Length | C-H (benzene) | ~1.09 Å |

| Bond Length | C-C (cyclobutane) | ~1.55 Å |

| Bond Length | C-F (cyclobutane) | ~1.35 Å |

| Bond Length | C-C (ring-benzene) | ~1.52 Å |

| Bond Angle | C-C-C (benzene) | ~120° |

| Bond Angle | C-C-F (cyclobutane) | ~109° |

| Bond Angle | F-C-F (cyclobutane) | ~108° |

| Dihedral Angle | Puckering of cyclobutane (B1203170) | ~20-30° |

Prediction of Reactivity and Reaction Mechanisms through Computational Modelingescholarship.org

Computational modeling is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. For "this compound," these models can identify reactive sites and predict the outcomes of various chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For "this compound," this analysis can be applied to predict its behavior in reactions such as electrophilic aromatic substitution. The electron-withdrawing tetrafluorocyclobutyl group is expected to deactivate the benzene ring towards electrophilic attack.

Computational modeling can also predict the selectivity of chemical reactions. In the case of electrophilic aromatic substitution on the benzene ring of "this compound," calculations can determine the relative energies of the intermediates formed upon attack at the ortho, meta, and para positions. Due to the inductive effect of the fluorinated alkyl group, it is anticipated to be a meta-director.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions.

For "this compound," MD simulations can be used to explore the conformational landscape. The key degrees of freedom include the puckering of the cyclobutane ring and the rotation of the phenyl group relative to the cyclobutyl ring. These simulations can reveal the preferred conformations and the energy barriers between them.

MD simulations can also model the interactions between molecules of "this compound" in the liquid or solid state. This can provide insights into properties such as boiling point, density, and solvation characteristics. The simulations can also shed light on non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which are influenced by the polar C-F bonds.

Computational Analysis of Fluorine's Electronic and Steric Effects on the Molecular Scaffold

Inductive and Resonance Effects of Fluorine

The high electronegativity of fluorine is the primary driver of its strong inductive effect (-I). In this compound, the four fluorine atoms collectively withdraw electron density from the cyclobutyl ring. This electron withdrawal extends to the benzylic carbon, and subsequently, influences the aromatic π-system of the benzene ring. Computational methods, such as Natural Bond Orbital (NBO) analysis, can quantify this effect by examining the charge distribution on the atoms. The electron-withdrawing nature of the tetrafluorocyclobutyl substituent deactivates the benzene ring towards electrophilic substitution and alters the electrostatic potential surface.

While fluorine is known for its strong -I effect, it also possesses a capacity for a positive mesomeric or resonance effect (+R) due to its lone pairs of electrons. However, in the case of this compound, the potential for resonance donation from the fluorine atoms into the σ* orbitals of adjacent C-C bonds (hyperconjugation) is a more significant factor in determining conformational stability. The alignment of a C-F bond anti-periplanar to a C-C bond can lead to stabilizing hyperconjugative interactions.

The interplay of these electronic effects can be summarized in the following table, which illustrates the expected impact on the electronic properties of the molecule.

| Electronic Effect | Description | Expected Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to fluorine's high electronegativity. | Decreased electron density on the cyclobutyl and benzene rings; modification of the benzene ring's reactivity. |

| Resonance Effect (+R) | Donation of electron density from fluorine's lone pairs into adjacent π-systems or σ*-orbitals. | Generally weak, but can contribute to conformational preferences through hyperconjugation. |

Steric Repulsions and Attractive Interactions

The steric profile of the tetrafluorocyclobutyl group is dominated by the presence of the four fluorine atoms. Although fluorine has a relatively small van der Waals radius for a halogen, the cumulative effect of four such atoms in close proximity creates significant steric bulk. This steric hindrance influences the rotational barrier around the bond connecting the cyclobutyl ring to the benzene ring and can affect the puckering of the cyclobutane ring itself.

Computational models predict that the puckered conformation of the cyclobutane ring is maintained in this compound. The fluorine atoms can lead to both repulsive and attractive non-covalent interactions. Steric repulsion, also known as Pauli repulsion, occurs between the electron clouds of adjacent fluorine atoms, which can destabilize certain conformations.

Conversely, attractive interactions, often referred to as gauche effects, can stabilize conformations where fluorine atoms are in a gauche relationship (approximately 60° dihedral angle) to each other or to other electronegative groups. This effect is often attributed to stabilizing hyperconjugative interactions (σ -> σ*) and electrostatic interactions. In the puckered cyclobutyl ring, numerous F-C-C-F dihedral angles will be present, and the balance of these attractive and repulsive forces will determine the lowest energy conformation.

The following table outlines the key steric considerations for this compound.

| Steric Interaction | Description | Expected Influence on Molecular Conformation |

| Pauli Repulsion | Repulsive forces between the electron clouds of sterically crowded atoms. | Destabilization of conformations with eclipsed or closely spaced fluorine atoms. |

| Gauche Effect | A tendency for electronegative substituents to prefer a gauche orientation. | Stabilization of puckered conformations of the cyclobutyl ring where F-C-C-F dihedral angles are approximately 60°. |

| Van der Waals Interactions | Weak attractive or repulsive forces between non-bonded atoms. | Influence the overall packing in the solid state and contribute to the conformational energy landscape. |

Utility of 2,2,3,3 Tetrafluorocyclobutyl Benzene As a Building Block in Complex Molecular Synthesis

Role in Organic Synthesis as a Fluorinated Scaffold for Advanced Molecules

As a synthetic building block, (2,2,3,3-Tetrafluorocyclobutyl)benzene serves as a robust fluorinated scaffold. The phenyl group can undergo a wide range of well-established aromatic substitution reactions, allowing for its elaboration into more complex structures. Simultaneously, the tetrafluorocyclobutyl moiety imparts unique steric and electronic properties that influence the reactivity and ultimate characteristics of the target molecule. This dual functionality makes it a versatile starting point for creating diverse and complex molecular architectures.

A reaction that is selective for the formation of one stereoisomer over another is known as a stereoselective reaction. masterorganicchemistry.com In the synthesis of complex molecules, particularly for pharmaceutical applications, control over stereochemistry is paramount. The rigid, puckered structure of the cyclobutane (B1203170) ring in this compound provides a well-defined three-dimensional framework. nih.gov When this scaffold is incorporated into a larger molecule, it can effectively direct the stereochemical outcome of subsequent reactions at or near the ring. By fixing the spatial orientation of substituents, the scaffold helps create stereochemically defined products, which is crucial for achieving specific biological activity and minimizing off-target effects.

In drug discovery and materials science, there is a continuous effort to move beyond flat, two-dimensional molecules and explore the vast potential of three-dimensional chemical space. nih.govbiorxiv.org Saturated, sp³-rich scaffolds are key to this endeavor, as they offer improved physicochemical properties compared to their flat, aromatic counterparts. nih.govnih.gov this compound is an exemplary scaffold for this purpose. It introduces a rigid, non-planar, and highly fluorinated aliphatic ring, allowing chemists to design molecules with novel topologies and functionalities. nih.gov This exploration of new chemical space is critical for identifying next-generation drug candidates and materials with unprecedented properties. nih.gov

Application in Medicinal Chemistry as a Bioisosteric Replacement for Aromatic and Cycloalkane Motifs

Bioisosteres are chemical groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com The replacement of one molecular fragment with a bioisostere is a widely used strategy in medicinal chemistry to enhance a compound's activity, selectivity, metabolic stability, or pharmacokinetic profile. cambridgemedchemconsulting.comchem-space.com The (2,2,3,3-Tetrafluorocyclobutyl) moiety is increasingly recognized as a valuable bioisostere for common groups like phenyl rings or bulky alkyl groups such as tert-butyl. nih.govchem-space.com Its three-dimensional shape and unique electronic character can lead to significant improvements in drug-like properties. nih.govnih.gov

The cyclobutane ring is inherently more rigid than larger cycloalkanes or acyclic alkyl chains. nih.gov This conformational restriction is a key attribute in rational drug design. By replacing a flexible linker with the rigid tetrafluorocyclobutyl scaffold, chemists can lock a molecule into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency. nih.gov The defined puckered geometry of the ring also orients appended functional groups in precise vectors, facilitating optimal interactions with a target protein.

| Feature | (2,2,3,3-Tetrafluorocyclobutyl) Group | Phenyl Group | Cyclohexyl Group |

|---|---|---|---|

| Geometry | 3D, Puckered | 2D, Planar | 3D, Chair/Boat Conformations |

| Conformational Flexibility | Low (Rigid) | Low (Rigid) | Moderate (Flexible) |

| Key Property | Provides rigid 3D scaffold for precise substituent orientation. nih.gov | Enables π-π stacking interactions. | Offers larger hydrophobic surface area. |

The introduction of fluorine atoms dramatically alters a molecule's electronic properties, influencing how it interacts with its environment. nih.gov The four highly electronegative fluorine atoms in the (2,2,3,3-Tetrafluorocyclobutyl) group create a strong dipole moment across the aliphatic ring, making its surface electron-poor. This unique electronic profile enables a range of non-covalent interactions that are crucial for molecular recognition and binding. sfb1349.de These "fluorine-specific interactions" can include weak C-H···F hydrogen bonds, dipole-dipole interactions, and orthogonal C-F···F-C contacts, which can contribute significantly to the stability of a protein-ligand complex. sfb1349.denih.govresearchgate.net

| Interaction Type | Description | Significance in Drug Design |

|---|---|---|

| Dipole-Dipole | The strong C-F bond dipoles create a local molecular dipole that can interact favorably with polar residues in a protein binding pocket. | Enhances binding affinity and selectivity. sfb1349.de |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds can form between the fluorine atoms and nearby C-H groups. | Contributes to conformational stability and binding orientation. nih.gov |

| Metabolic Blocking | Fluorine atoms can block sites on a molecule that are susceptible to metabolic oxidation by enzymes. | Increases the metabolic stability and half-life of a drug. nih.gov |

Intermediate for the Synthesis of Functional Materials

The utility of this compound extends beyond medicinal chemistry into the realm of materials science. The properties that make it a valuable scaffold for drug design—namely its rigidity, defined 3D structure, and the presence of fluorine—are also highly desirable for the creation of advanced functional materials. The thermal stability conferred by the strong C-F bonds, combined with the structural rigidity of the cyclobutyl-phenyl unit, makes it an attractive building block for high-performance polymers, liquid crystals, and porous materials like metal-organic frameworks (MOFs). rsc.org Functionalization through the phenyl ring allows these units to be incorporated into larger polymeric or supramolecular assemblies, creating materials with tailored optical, electronic, or surface properties. nih.gov

Precursors for Polymeric Materials

There is currently a lack of specific, published research detailing the use of this compound as a direct monomer or precursor for the synthesis of polymeric materials. While fluorinated polymers are a well-established class of materials with diverse applications, the synthetic routes and monomer precursors are typically based on other fluorinated building blocks. General methods for polymer synthesis involving benzene-containing monomers exist, such as cyclotrimerization reactions to form C3-symmetric polymeric materials, but these have not been specifically reported with this compound. scispace.com Similarly, the synthesis of polymers like poly(N-vinyl-1,2,3-triazole)s involves specific vinyl monomers that are not directly derived from the compound . researchgate.net

Stereochemical Implications and Chirality Transfer in Derivative Synthesis

The this compound molecule itself is achiral. However, derivatives could be chiral if substituents are introduced on the cyclobutyl ring or the benzene (B151609) ring in a way that creates a stereocenter. There is a lack of specific studies on the stereoselective and stereospecific reactions involving this compound. masterorganicchemistry.com General principles of chiral resolution, such as cocrystal formation or chromatography, could theoretically be applied to chiral derivatives of this compound, but no such applications have been reported. nih.govrsc.orgnih.gov The synthesis of fluorinated cyclobutanes and cyclobutenes has been a subject of research, but the stereochemical outcomes and potential for chirality transfer from derivatives of this compound are not specifically discussed. acs.org

Future Prospects and Emerging Research Directions in Tetrafluorocyclobutylarene Chemistry

Development of Novel and Sustainable Synthetic Strategies

The synthesis of fluorinated molecules has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. jddhs.comjddhs.com Consequently, a major thrust in modern organofluorine chemistry is the development of more sustainable and efficient synthetic routes.

Green chemistry principles are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact and improve safety. jddhs.comejcmpr.com This involves a focus on reducing waste, minimizing the use of toxic substances, and improving energy efficiency. jddhs.com Key strategies include the use of alternative, environmentally benign solvents, the development of solvent-free reaction conditions, and the application of energy-efficient techniques such as microwave-assisted synthesis. jddhs.commdpi.com For instance, microwave irradiation can dramatically shorten reaction times from hours to minutes, reduce solvent usage, and lead to high product yields, making it an ecologically sustainable approach. mdpi.com Furthermore, the development of catalytic methods that utilize recyclable catalysts and improve atom economy is a central goal. mdpi.com Biocatalysis, in particular, is emerging as a powerful green tool, offering highly selective and eco-friendly reaction pathways under mild conditions. jddhs.com

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering significant advantages for the production of fluorinated cyclobutanes. mit.eduresearchgate.net This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. mit.edu A key benefit of flow systems is the enhanced safety when handling hazardous or unstable reagents and intermediates, as they are contained within a closed system in small volumes at any given time. vapourtec.com This is particularly relevant for fluorination reactions, which often employ toxic and corrosive reagents. vapourtec.com

Flow chemistry is also highly scalable; production can be increased by simply running the system for longer periods or by increasing the flow rates, which is often more straightforward than scaling up batch reactors. mit.eduacs.org Researchers have successfully used flow reactors for various fluorination reactions and for the synthesis of cyclobutane (B1203170) structures, demonstrating the technology's potential for producing multigram quantities efficiently. acs.orgucd.ie The integration of in-line purification and analysis further streamlines the manufacturing process, reducing manual handling and work-up procedures. jddhs.comvapourtec.com

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes and containment of hazardous reagents minimize risks of explosions or toxic exposure. | vapourtec.com |

| Precise Control | Superior control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and purities. | mit.edu |

| Scalability | Production can be easily scaled by extending run time or increasing flow rate, avoiding the challenges of batch scale-up. | mit.eduacs.org |

| Efficiency | Rapid heat and mass transfer in microreactors can significantly shorten reaction times. | ucd.ie |

| Automation | Continuous processing allows for automation and integration of in-line purification and analysis, reducing manual labor. | jddhs.comvapourtec.com |

Exploration of New Reactivity Profiles and Unprecedented Catalytic Transformations

Beyond improving synthetic efficiency, researchers are actively exploring the fundamental reactivity of tetrafluorocyclobutylarenes to discover new chemical transformations.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant chemical challenge. rsc.org However, developing methods to functionalize C-F bonds is a highly sought-after goal, as it would provide novel retrosynthetic pathways to complex fluorinated molecules from readily available polyfluorinated feedstocks. baranlab.orgresearchgate.net This approach is seen as an alternative to traditional methods that install fluorine atoms late in a synthesis. baranlab.org

Recent progress has been made using transition-metal catalysts based on rhodium, nickel, and cobalt to promote the cleavage of C-F bonds, enabling their conversion into new C-C, C-H, or C-heteroatom bonds. researchgate.netnih.gov These strategies often rely on directing groups or specific electronic properties within the substrate to achieve regioselectivity. researchgate.net The functionalization of C(sp³)–F bonds, such as those in the tetrafluorocyclobutyl ring, remains particularly challenging but represents a frontier in the field. nih.gov Success in this area would unlock unprecedented ways to modify the (2,2,3,3-Tetrafluorocyclobutyl)benzene core, allowing for the late-stage diversification of drug candidates and materials. nih.gov

Many pharmaceuticals are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect. Therefore, methods for producing single-enantiomer compounds are crucial. Biocatalysis, which uses enzymes or whole microorganisms as catalysts, is exceptionally well-suited for this purpose due to the inherent chirality of enzymes, which often leads to reactions with outstanding diastereo- and enantioselectivity. jddhs.comwpmucdn.com

While the biocatalytic synthesis of chiral fluorinated cyclobutanes is an emerging area, significant progress in related systems demonstrates its feasibility. For example, engineered enzymes have been used for the highly stereoselective synthesis of fluorinated cyclopropanes, achieving excellent enantiomeric excess (up to 99%) for transformations not accessible with traditional chemocatalytic methods. wpmucdn.comnih.gov Similarly, ene reductase enzymes have been employed for the asymmetric synthesis of alkyl fluorides. chemrxiv.org The application of these biocatalytic strategies—including directed evolution to create custom enzymes—to precursors of this compound holds immense promise for accessing enantioenriched fluorinated cyclobutane building blocks for medicinal chemistry. wpmucdn.comnih.govchemistryviews.org

Advanced Computational Modeling for Rational Design and Property Prediction

The synergy between experimental chemistry and computational modeling has become a cornerstone of modern molecular science. nih.gov Advanced computational methods are increasingly used to accelerate the discovery and optimization of new molecules, including tetrafluorocyclobutylarenes.

These in silico techniques allow researchers to predict a wide range of molecular properties, such as conformational preferences, electronic characteristics, and potential interactions with biological targets, before a compound is ever synthesized in the lab. nih.gov Molecular modeling can be used to understand the interactions between a fluorinated drug candidate and its target protein, guiding the design of more potent and selective derivatives. chapman.edu For example, computational tools like molecular docking and virtual screening can rapidly evaluate large libraries of virtual compounds to identify promising candidates for synthesis. nih.gov

Machine Learning and AI in Fluorine Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of fluorinated molecules. blackthorn.ai These computational tools can rapidly predict the physicochemical and biological properties of novel compounds, significantly accelerating the research and development process. For tetrafluorocyclobutylarenes, ML models could be trained on datasets of known fluorinated compounds to predict key parameters such as solubility, lipophilicity, and binding affinity to biological targets. chemrxiv.org

Predicting Synthetic Accessibility: Guiding the design of efficient synthetic routes to complex molecules incorporating the this compound core.

Optimizing Molecular Properties: Fine-tuning the electronic and steric properties of tetrafluorocyclobutyl-containing compounds for specific applications by exploring a vast chemical space virtually.

De Novo Design: Generating novel molecular structures with desired functionalities that feature the tetrafluorocyclobutyl motif.

A recent study highlighted the development of machine learning models to predict the lipophilicity (logP) and acidity/basicity (pKa) of saturated fluorine-containing derivatives, demonstrating the potential of these methods to handle the complexities introduced by fluorine substituents. blackthorn.ai Such models, once expanded to include a wider range of fluorinated scaffolds, could be invaluable in the rational design of new tetrafluorocyclobutylarenes.

| Potential Application of ML/AI | Description | Potential Impact on Tetrafluorocyclobutylarene Research |

| Property Prediction | Forecasting physicochemical and biological properties (e.g., solubility, toxicity, binding affinity). | Accelerates the identification of promising candidates for further experimental investigation. |

| Reaction Outcome Prediction | Predicting the success and yield of chemical reactions for synthesizing new derivatives. | Optimizes synthetic strategies and reduces experimental costs. |

| Generative Models | Designing novel molecules with desired properties from scratch. | Expands the accessible chemical space of tetrafluorocyclobutyl-containing compounds. |

High-Throughput Virtual Screening for Material Discovery

High-throughput virtual screening (HTVS) is a powerful computational technique that allows for the rapid evaluation of large libraries of virtual compounds for their potential in a specific application. This approach is particularly well-suited for the discovery of new materials, such as liquid crystals, polymers, and organic electronics, where specific physical and chemical properties are paramount.

In the context of tetrafluorocyclobutylarenes, HTVS could be employed to screen virtual libraries of derivatives for properties relevant to materials science. For instance, the unique shape and polarity of the this compound unit could be leveraged in the design of novel liquid crystals. Virtual screening could identify candidates with desirable mesophase behavior, dielectric anisotropy, and optical properties.

The integration of the tetrafluorocyclobutyl motif into polymer backbones is another area where HTVS could be impactful. By computationally screening a range of monomers and polymer architectures, researchers could identify materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. While direct experimental evidence for such applications of this compound is currently limited, the general principles of HTVS in materials discovery are well-established.

| Screening Target | Desired Properties | Potential Application Area |

| Liquid Crystals | Mesophase stability, dielectric anisotropy, birefringence. | Display technologies, optical switching. |

| Polymers | Thermal stability, mechanical strength, dielectric constant. | High-performance plastics, electronic components. |

| Organic Semiconductors | Charge carrier mobility, HOMO/LUMO levels. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

Integration of this compound into Complex Molecular Architectures for Diverse Academic Applications

The incorporation of unique building blocks into larger, more complex molecular architectures is a cornerstone of modern chemical research. The this compound moiety, with its distinct three-dimensional structure and electronic properties, offers intriguing possibilities for the construction of novel supramolecular systems, macrocycles, and polymers.

While specific examples of the integration of this compound into such complex structures are not yet prevalent in the literature, the synthetic methodologies for creating analogous complex fluorinated molecules are well-developed. For example, palladium- and copper-catalyzed coupling reactions have been successfully used to synthesize shape-persistent macrocycles containing perfluorinated benzene (B151609) subunits. nih.gov These strategies could likely be adapted for the inclusion of the tetrafluorocyclobutylarene unit.

The academic applications for such complex molecules are diverse and could include:

Host-Guest Chemistry: The fluorinated cyclobutyl ring could influence the binding properties of macrocyclic hosts, potentially leading to selective recognition of specific guest molecules.

Molecular Switches and Machines: The conformational rigidity and electronic nature of the tetrafluorocyclobutyl group could be exploited in the design of stimuli-responsive molecular systems.

Advanced Materials: Polymers and frameworks incorporating this moiety could exhibit novel self-assembly behaviors and material properties. The introduction of fluorine is known to be a valuable strategy in materials chemistry for tuning properties. fluorochem.co.uk

The exploration of these areas will depend on the development of efficient synthetic routes to functionalized this compound derivatives that can be readily incorporated into larger molecular constructs. As synthetic accessibility improves, it is anticipated that this unique fluorinated building block will find its place in a wide range of academic research endeavors.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (2,2,3,3-Tetrafluorocyclobutyl)benzene?

Answer:

The synthesis of fluorinated cyclobutane derivatives typically involves cycloaddition reactions or fluorination of preformed cyclobutane rings. For instance, fluorinated cyclobutyl groups can be synthesized via [2+2] photocycloaddition of tetrafluoroethylene derivatives followed by functionalization. A related method involves the use of silane intermediates, such as trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane, which can undergo cross-coupling reactions with aromatic moieties . Optimization of reaction conditions (e.g., temperature, catalysts like palladium for coupling) is critical to achieving high yields. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) should be employed to confirm structural integrity and purity.

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

A combination of spectroscopic and computational methods is essential:

- NMR Spectroscopy : NMR is critical for identifying fluorine environments, while NMR resolves aromatic proton signals. For example, chemical shifts for tetrafluorocyclobutyl groups typically range between -110 to -130 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the distortion of the cyclobutane ring due to fluorination.

- Density Functional Theory (DFT) : Predicts electronic effects, such as reduced electron density on the benzene ring due to the electron-withdrawing tetrafluorocyclobutyl group .

Advanced: How does the tetrafluorocyclobutyl group influence the compound’s applicability in materials science?

Answer:

The strong electron-withdrawing nature of the tetrafluorocyclobutyl group enhances thermal stability and reduces dielectric constants, making the compound suitable for:

- Fluorinated Polymers : As a monomer for high-performance resins or coatings with chemical resistance .

- Liquid Crystals : Fluorination improves mesophase stability and optical properties .

Experimental validation via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is recommended to assess phase transitions and decomposition temperatures.

Advanced: What are the environmental stability and degradation pathways of this compound?

Answer:

Fluorinated compounds are often resistant to biodegradation, but advanced oxidation processes (AOPs) like UV/HO can mineralize them. For example, studies on similar tetrafluorinated alcohols show defluoridation efficiencies exceeding 80% in three-phase fluidized bed reactors . Researchers should conduct kinetic studies using high-performance liquid chromatography (HPLC) to monitor degradation intermediates and fluoride ion release.

Data Contradiction: How to resolve discrepancies in reported synthetic yields of this compound?

Answer:

Contradictions often arise from variations in reaction conditions (e.g., catalyst loading, solvent polarity). A systematic approach includes:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, stoichiometry).

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time .

For instance, silane-mediated coupling reactions may show divergent yields due to moisture sensitivity, necessitating strict anhydrous conditions .

Advanced: What role does this compound play in medicinal chemistry or drug design?

Answer:

The compound’s fluorinated moiety can enhance bioavailability and metabolic stability in drug candidates. For example:

- Bioisosterism : The tetrafluorocyclobutyl group may replace bulkier substituents in kinase inhibitors to improve binding affinity.

- PET Imaging : Fluorine-18 labeling could enable its use as a radiotracer .

In vitro assays (e.g., enzyme inhibition studies) and molecular docking simulations are recommended to validate therapeutic potential.

Advanced: How can quantitative structure-property relationship (QSPR) models predict the thermodynamic behavior of this compound?

Answer:

QSPR models leverage descriptors like molecular volume, polarizability, and fluorine atom count to predict properties such as boiling points or partition coefficients. For example:

- LogP Prediction : Fluorine atoms reduce lipophilicity, which can be modeled using fragment-based approaches .

- Thermodynamic Stability : Neural network-based models correlate ring strain in fluorinated cyclobutanes with thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.